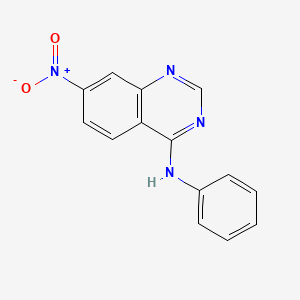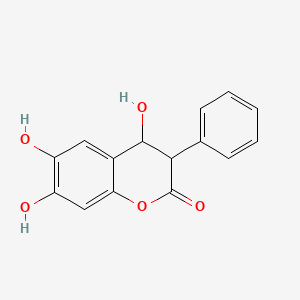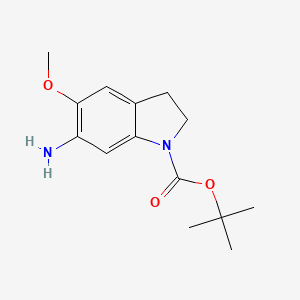![molecular formula C14H14N4O2 B11850236 3-Methyl-3H-imidazo[4,5-f]quinolin-9-yl dimethylcarbamate CAS No. 89263-20-7](/img/structure/B11850236.png)
3-Methyl-3H-imidazo[4,5-f]quinolin-9-yl dimethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-Méthyl-3H-imidazo[4,5-f]quinolin-9-yl diméthylcarbamate est un composé organique appartenant à la classe des imidazoquinoléines. Ces composés sont connus pour leurs diverses activités biologiques et sont souvent utilisés en chimie médicinale pour le développement de médicaments. La structure du 3-Méthyl-3H-imidazo[4,5-f]quinolin-9-yl diméthylcarbamate comprend un noyau imidazoquinoléine avec un groupe diméthylcarbamate attaché, ce qui contribue à ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-Méthyl-3H-imidazo[4,5-f]quinolin-9-yl diméthylcarbamate implique généralement la réaction de la 2-amino-3-méthyl-1H-imidazole avec la 2-hydroxyquinoléine dans des conditions appropriées. Cette réaction se déroule en plusieurs étapes, notamment la condensation, la cyclisation et la purification pour donner le composé cible . Les conditions de réaction nécessitent souvent l’utilisation de solvants tels que l’éthanol ou le chloroforme et peuvent impliquer un chauffage pour faciliter la réaction.
Méthodes de production industrielle
En milieu industriel, la production du 3-Méthyl-3H-imidazo[4,5-f]quinolin-9-yl diméthylcarbamate peut être mise à l’échelle en optimisant les conditions de réaction et en utilisant des réacteurs à écoulement continu. Cela permet un meilleur contrôle des paramètres de réaction et améliore le rendement et la pureté du produit final. L’utilisation de systèmes automatisés et de techniques de purification avancées telles que la chromatographie peut encore améliorer l’efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-Méthyl-3H-imidazo[4,5-f]quinolin-9-yl diméthylcarbamate subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l’aide d’agents oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : Les réactions de réduction peuvent être réalisées à l’aide d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Les réactions de substitution nucléophile peuvent se produire au niveau du groupe carbamate, conduisant à la formation de différents dérivés.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d’une base comme l’hydroxyde de sodium.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des dérivés de la quinoléine, tandis que la réduction peut produire des alcools imidazoquinoléine. Les réactions de substitution peuvent conduire à une variété de dérivés de carbamate avec différents groupes fonctionnels.
Applications de la recherche scientifique
Le 3-Méthyl-3H-imidazo[4,5-f]quinolin-9-yl diméthylcarbamate a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme brique dans la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Industrie : Le composé peut être utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la production de produits pharmaceutiques.
Applications De Recherche Scientifique
3-Methyl-3H-imidazo[4,5-f]quinolin-9-yl dimethylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
Le mécanisme d’action du 3-Méthyl-3H-imidazo[4,5-f]quinolin-9-yl diméthylcarbamate implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le composé peut inhiber l’activité de certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leurs fonctions catalytiques. De plus, il peut moduler les voies de signalisation en interagissant avec les récepteurs à la surface cellulaire, ce qui entraîne des modifications des réponses cellulaires .
Comparaison Avec Des Composés Similaires
Composés similaires
2-Amino-3-méthyl-3H-imidazo[4,5-f]quinoléine : Ce composé partage un noyau imidazoquinoléine similaire mais n’a pas le groupe diméthylcarbamate.
3-Méthyl-3H-imidazo[4,5-f]quinolin-2-amine : Un autre composé apparenté avec un groupe amino en position 2 au lieu du groupe carbamate.
Unicité
Le 3-Méthyl-3H-imidazo[4,5-f]quinolin-9-yl diméthylcarbamate est unique en raison de la présence du groupe diméthylcarbamate, qui confère des propriétés chimiques et des activités biologiques distinctes. Ce groupe fonctionnel améliore la solubilité et la stabilité du composé, ce qui le rend plus adapté à diverses applications en recherche et dans l’industrie.
Propriétés
Numéro CAS |
89263-20-7 |
|---|---|
Formule moléculaire |
C14H14N4O2 |
Poids moléculaire |
270.29 g/mol |
Nom IUPAC |
(3-methylimidazo[4,5-f]quinolin-9-yl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C14H14N4O2/c1-17(2)14(19)20-11-6-7-15-9-4-5-10-13(12(9)11)16-8-18(10)3/h4-8H,1-3H3 |
Clé InChI |
UKPUYVIFYGVWQW-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC2=C1C=CC3=NC=CC(=C32)OC(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 7-cyano-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B11850155.png)






![(6S)-2-nitro-6-(oxan-2-yloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B11850203.png)


![3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylbenzoic acid](/img/structure/B11850217.png)



